

# An In-depth Technical Guide to the Spectroscopic Data of Dimethylmethylenammonium Chloride

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## Compound of Interest

Compound Name:	<i>Dimethylmethylenammonium chloride</i>
CAS No.:	30354-18-8
Cat. No.:	B1353618

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**Authored by: [Your Name/Gemini], Senior Application Scientist**

## Abstract

**Dimethylmethylenammonium chloride**, often referred to as Eschenmoser's salt analog or Böhme's salt, is a versatile and highly reactive aminomethylating agent with significant applications in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery and development.<sup>[1][2][3][4]</sup> A thorough understanding of its structural and electronic properties is paramount for its effective and reproducible utilization. This technical guide provides a comprehensive analysis of the key spectroscopic data for **dimethylmethylenammonium chloride**—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering field-proven insights into data interpretation and experimental best practices.

## Introduction: The Significance of Dimethylmethylenammonium Chloride in Modern

## Synthesis

**Dimethylmethylenammonium chloride**, with the chemical formula  $C_3H_8ClN$  and CAS number 30354-18-8, is the chloride salt of the dimethylaminomethylene cation.[1][2][5][6][7][8][9][10][11] Its utility stems from its powerful electrophilic nature, enabling the introduction of a dimethylaminomethyl moiety onto a wide range of nucleophiles. This functionality is a cornerstone of the Mannich reaction and its variants, which are instrumental in the synthesis of numerous nitrogen-containing compounds, including pharmaceuticals and natural products.[1][4]

The reactivity and stability of this iminium salt are directly related to its molecular structure. Spectroscopic techniques provide the necessary lens to probe this structure, offering a detailed picture of the bonding, functional groups, and connectivity within the molecule. For the researcher, this data is not merely a set of characterization points; it is a confirmation of the reagent's integrity and a window into its chemical behavior.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **dimethylmethylenammonium chloride**, both  $^1H$  and  $^{13}C$  NMR provide unambiguous evidence for its structure.

### $^1H$ NMR Spectroscopy

The proton NMR spectrum of **dimethylmethylenammonium chloride** is characterized by its simplicity, which directly reflects the symmetry of the molecule.

Expected  $^1H$  NMR Resonances:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.5 - 4.0	Singlet	6H	N-CH <sub>3</sub>
~7.5 - 8.0	Singlet	2H	N=CH <sub>2</sub>

### Expertise & Experience: Interpreting the $^1\text{H}$ NMR Spectrum

The two singlets observed in the  $^1\text{H}$  NMR spectrum are indicative of two distinct proton environments with no adjacent protons to cause spin-spin splitting.

- **The N-CH<sub>3</sub> Protons:** The six protons of the two methyl groups are chemically equivalent due to free rotation around the carbon-nitrogen single bonds. Their resonance typically appears in the downfield region for an amine due to the electron-withdrawing effect of the positively charged nitrogen atom.
- **The N=CH<sub>2</sub> Protons:** The two methylene protons are also equivalent and exhibit a singlet. Their significant downfield shift is a direct consequence of being part of an iminium cation. The double bond character between the carbon and nitrogen atoms deshields these protons substantially.

The choice of solvent is critical for obtaining a high-quality spectrum, especially given the ionic and potentially hygroscopic nature of the salt. Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is a common and effective solvent for this purpose.

## $^{13}\text{C}$ NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum further corroborates the structure with two distinct carbon signals.

Expected  $^{13}\text{C}$  NMR Resonances:

Chemical Shift (ppm)	Assignment
~45 - 55	N-CH <sub>3</sub>
~170 - 180	N=CH <sub>2</sub>

### Expertise & Experience: Interpreting the $^{13}\text{C}$ NMR Spectrum

- **The N-CH<sub>3</sub> Carbon:** The signal for the methyl carbons appears at a chemical shift consistent with an alkyl group attached to a heteroatom.

- The N=CH<sub>2</sub> Carbon: The most notable feature is the significant downfield shift of the methylene carbon. This is characteristic of an iminium carbon and reflects its sp<sup>2</sup> hybridization and the strong deshielding effect of the adjacent positively charged nitrogen atom.

## Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

Infrared spectroscopy provides valuable information about the vibrational modes of the molecule, confirming the presence of specific functional groups.

Key IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000 - 2850	Medium	C-H stretching (methyl groups)
~1690 - 1640	Strong	C=N <sup>+</sup> stretching (iminium bond)
~1470 - 1450	Medium	C-H bending (methyl groups)

Expertise & Experience: Interpreting the IR Spectrum

The most diagnostic peak in the IR spectrum of **dimethylmethylenammonium chloride** is the strong absorption corresponding to the C=N<sup>+</sup> stretching vibration of the iminium functional group. This peak is typically found in the region of 1690-1640 cm<sup>-1</sup>, a range that is also characteristic of carbonyl groups. However, in the context of this molecule, and in conjunction with NMR data, this absorption is definitively assigned to the iminium bond. The presence of C-H stretching and bending vibrations from the methyl groups further confirms the overall structure.

Given the hygroscopic nature of the salt, Attenuated Total Reflectance (ATR) is often the preferred method for acquiring the IR spectrum as it requires minimal sample preparation and reduces interference from atmospheric moisture.

# Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Due to its ionic and non-volatile nature, Electrospray Ionization (ESI) is the most suitable mass spectrometry technique for analyzing **dimethylmethylenammonium chloride**. The analysis will be performed in positive ion mode.

Expected Mass Spectrum Data (Positive ESI):

m/z	Identity
58.06	[M] <sup>+</sup> (C <sub>3</sub> H <sub>8</sub> N) <sup>+</sup>

Expertise & Experience: Interpreting the Mass Spectrum

The primary ion observed in the positive ESI mass spectrum will be the intact dimethylaminomethylene cation, [C<sub>3</sub>H<sub>8</sub>N]<sup>+</sup>, with a mass-to-charge ratio (m/z) of approximately 58.06. This corresponds to the molecular weight of the cationic portion of the salt.

Fragmentation Analysis:

While the parent ion is expected to be the base peak, collision-induced dissociation (CID) experiments (MS/MS) can provide further structural confirmation. Plausible fragmentation pathways would involve the loss of neutral molecules from the parent ion. However, for a small and stable cation like this, extensive fragmentation may not be observed under standard conditions.

## Experimental Protocols

### 5.1. NMR Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **dimethylmethylenammonium chloride**.

Methodology:

- Sample Preparation:

- Due to the hygroscopic nature of **dimethylmethylenammonium chloride**, handle the solid in a glove box or a dry, inert atmosphere.
- Weigh approximately 10-20 mg of the salt directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Cap the NMR tube securely and vortex until the solid is fully dissolved.
- Instrumental Parameters (<sup>1</sup>H NMR):
  - Spectrometer: 400 MHz or higher field strength.
  - Solvent: DMSO-d<sub>6</sub>.
  - Temperature: 298 K.
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16-64 (adjust for desired signal-to-noise).
  - Referencing: Reference the spectrum to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.
- Instrumental Parameters (<sup>13</sup>C NMR):
  - Spectrometer: 100 MHz or higher.
  - Solvent: DMSO-d<sub>6</sub>.
  - Temperature: 298 K.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: 512-2048 (or more, depending on concentration).
  - Referencing: Reference the spectrum to the solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm.

## 5.2. IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of **dimethylmethylenammonium chloride**.

Methodology (ATR-FTIR):

- Sample Preparation:
  - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Acquire a background spectrum of the clean, empty ATR crystal.
  - Place a small amount of the solid **dimethylmethylenammonium chloride** onto the center of the ATR crystal.
  - Lower the anvil to ensure good contact between the sample and the crystal.
- Instrumental Parameters:
  - Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.

### 5.3. Mass Spectrometry

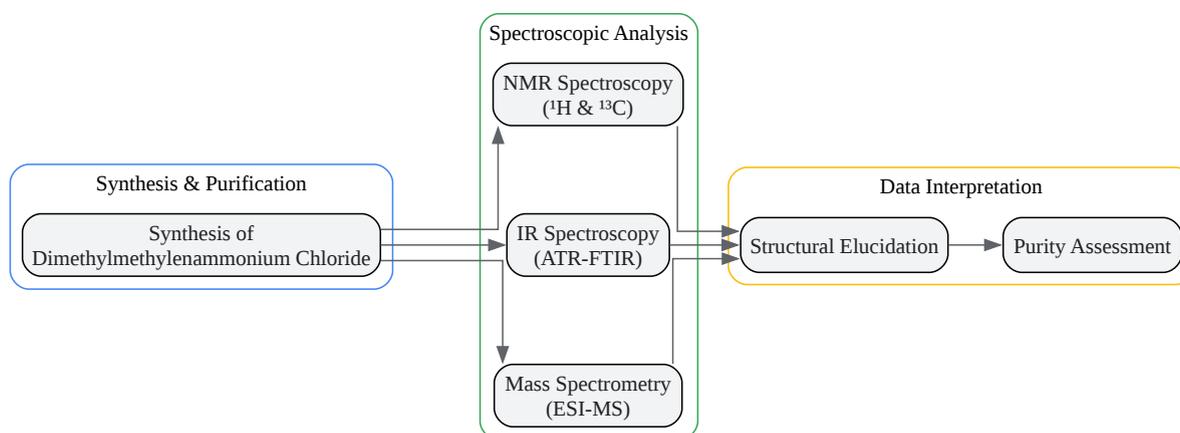
Objective: To confirm the molecular mass of the cationic component of **dimethylmethylenammonium chloride**.

Methodology (Positive ESI-MS):

- Sample Preparation:
  - Prepare a dilute solution of **dimethylmethylenammonium chloride** (e.g., 10-100  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile/water.

- Instrumental Parameters:
  - Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, ion trap).
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Capillary Voltage: ~3-4 kV.
  - Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.
  - Mass Range: Scan a range that includes the expected m/z of 58 (e.g., m/z 50-200).

## Visualizations



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Caption: Workflow for the spectroscopic characterization of **dimethylmethylenammonium chloride**.

## Conclusion

The spectroscopic data of **dimethylmethylenammonium chloride** provides a clear and consistent picture of its molecular structure. The characteristic signals in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, the prominent  $\text{C}=\text{N}^+$  stretch in the IR spectrum, and the observation of the parent cation in the mass spectrum serve as reliable fingerprints for the identification and purity assessment of this important synthetic reagent. For scientists and researchers in drug development and organic synthesis, a solid grasp of this data is essential for troubleshooting reactions, ensuring the quality of starting materials, and ultimately, achieving successful and reproducible synthetic outcomes.

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